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Compound of Interest

Compound Name: Rivulariapeptolides 1155

Cat. No.: B15576605

Audience: Researchers, scientists, and drug development professionals.

Introduction: The discovery and structural elucidation of novel natural products are pivotal for
drug development. Rivulariapeptolides, a family of potent cyclodepsipeptide serine protease
inhibitors isolated from cyanobacteria, represent a promising class of bioactive compounds.[1]
[2] However, identifying such complex molecules from intricate biological extracts is a
significant bottleneck. Computational tools like SIRIUS and CANOPUS are transforming this
landscape by enabling rapid, de novo characterization of unknown metabolites directly from
tandem mass spectrometry (MS/MS) data.[3][4]

SIRIUS is a comprehensive software suite that determines molecular formulas from isotopic
patterns and fragmentation spectra.[5][6] Integrated within SIRIUS, CANOPUS (Class
Assignment and Ontology Prediction Using Mass Spectrometry) predicts the chemical class of
a compound without relying on spectral library matches, making it exceptionally powerful for
annotating novel compounds like Rivulariapeptolides.[3][7] These application notes provide a
detailed overview and protocols for leveraging the SIRIUS and CANOPUS workflow in the
annotation of Rivulariapeptolides.

Application Notes

The annotation of Rivulariapeptolides from complex cyanobacterial extracts is a multi-step
process that combines analytical chemistry with advanced computational analysis. The
integration of SIRIUS and CANOPUS is central to this workflow, providing crucial information
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on elemental composition and chemical classification that guides targeted isolation and full
structure elucidation.

1. Molecular Formula Determination with SIRIUS and ZODIAC

For an unknown bioactive feature detected via LC-MS, the first step is to determine its
molecular formula. SIRIUS analyzes the high-resolution MS1 isotope pattern and the MS/MS
fragmentation pattern to propose and rank candidate formulas.[4][8] For instance, a
chymotrypsin-binding feature at m/z 1186.6400 [M+H]*, later identified as Rivulariapeptolide
1185, was analyzed using this method.[9] The ZODIAC tool, which re-ranks formula candidates
by considering shared fragmentation patterns across a dataset, can further enhance the
accuracy of the top-ranked formula.[4][9] The correct molecular formula, Ce1Hs7N9O15, was
successfully determined for Rivulariapeptolide 1185 using this approach.[9]

2. Chemical Classification and Substructure Prediction with CANOPUS

Once a reliable molecular formula is established, CANOPUS predicts the compound's chemical
class directly from its MS/MS spectrum.[10][11] This is achieved through a deep neural network
that does not require the compound to be present in any structural database.[3][5] In the case
of Rivulariapeptolides, CANOPUS correctly classified the MS/MS spectra as belonging to the
‘cyclic depsipeptides’ class, providing immediate and critical insight into the molecule's general
structure.[9]

Furthermore, CANOPUS can predict the presence of specific substructures with an associated
probability score.[12] For Rivulariapeptolide 1155, CANOPUS predicted key structural motifs
such as benzene rings, hydroxy-benzene groups, and N-acyl-pyrrolidine derivatives.[9][12] This
information significantly accelerates the complex process of manual MS/MS spectra
interpretation and provides valuable constraints for subsequent NMR analysis.[1] The overall
workflow combines automated in silico tools with traditional analytical methods for
unambiguous structure elucidation.[9]
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Caption: Integrated workflow for Rivulariapeptolide annotation.
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Experimental Protocols

Protocol 1: Sample Preparation and LC-MS/MS Data Acquisition

This protocol is based on the native metabolomics approach used for the discovery of
Rivulariapeptolides.[1][9]

» Extraction:
o Lyophilize cyanobacterial biomass.

o Extract the dried biomass with a suitable solvent (e.g., methanol or a
dichloromethane/methanol mixture).

o Dry the crude extract under vacuum and re-suspend in a solvent compatible with liquid
chromatography (e.g., 50% methanol) to a final concentration of 1 mg/mL.

e UHPLC-HRMS/MS Analysis:

o Chromatography: Perform separation on a C18 reversed-phase column (e.g., Kinetex 1.7
pm C18, 50 x 2.1 mm) using a high-performance liquid chromatography system.

o Mobile Phases: Use water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1%
formic acid (Solvent B).

o Gradient: Run a linear gradient from 5% B to 95% B over 8-10 minutes at a flow rate of 0.4
mL/min.

o Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g.,
Orbitrap or Q-TOF).

o lonization: Use positive mode electrospray ionization (ESI+).

o Acquisition Mode: Employ data-dependent acquisition (DDA) to acquire MS1 scans
(resolution > 60,000) and MS/MS scans for the top N most intense ions (resolution >
15,000). Use a normalized collision energy (e.g., 20-40%) for fragmentation.
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o Data Export: Convert the raw data files to an open format like .mzML or .mgf using a tool
such as MSConvert.

Protocol 2: Computational Annotation using SIRIUS and CANOPUS

This protocol outlines the steps for analyzing the acquired MS/MS data using the SIRIUS
graphical user interface (GUI), version 4.4 or higher.[11]

o Software Installation: Download and install the latest version of SIRIUS for your operating
system.[11]

e Data Import:

o Launch the SIRIUS GUI.

o Drag and drop the converted .mzML or .mgf data file(s) into the main window.
o Computation Setup:

o Click the "Compute all" button in the toolbar.

o In the computation dialog, ensure the following tools are selected:

SIRIUS: For molecular formula annotation.

ZODIAC: (Recommended for datasets with multiple compounds) To improve molecular
formula ranking.

CSI:FingerlD: For predicting molecular fingerprints (required by CANOPUS).

CANOPUS: For compound class prediction.

o Set the mass accuracy parameters according to your instrument's performance (e.g., 10
ppm for MS1, 20 ppm for MS/MS).

o Specify the ion adduct expected (e.g., [M+H]* for positive mode).

o Click "Compute” to start the analysis.
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e Result Interpretation:

(¢]

Once the computation is complete, select a feature of interest from the results list.

o Molecular Formula: The "SIRIUS" tab will display the ranked list of molecular formula
candidates. The top hit is the most likely formula.

o Compound Class: Navigate to the "Predicted ClassyFire classes" or "CANOPUS" tab.[11]
This view shows the predicted chemical classification based on the ClassyFire ontology.
The most specific class (e.g., 'Cyclic depsipeptides’) and its parent classes will be
displayed.[12]

o Substructures: The CANOPUS tab will also list predicted substructures with their
corresponding posterior probabilities. Focus on predictions with a probability > 0.5.[12]

Output & Interpretation
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Caption: SIRIUS and CANOPUS computational workflow.

Data Presentation

The data generated from the SIRIUS/CANOPUS workflow provides quantitative and qualitative
insights that are crucial for annotation.
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Table 1: Molecular Formula Annotation of Rivulariapeptolides using SIRIUS

Molecular
Compound Precursor lon Formula Mass Error
. Reference
Name [M+H]* (m/z) (determined by (ppm)
SIRIUS)
Rivulariapeptolid
1186.6400 Ce61Hs7NoO1s 0.5 [9]
e 1185
Rivulariapeptolid
1156.6295 CsoHssNoO1s N/A [1]
e 1155
Rivulariapeptolid
1122.6033 Cs6Hs3NoO1s N/A [1]
e 1121
Rivulariapeptolid
989.5190 Ca9H72Ns012 N/A [1]

e 988

Table 2: CANOPUS Chemical Class and Substructure Predictions for Rivulariapeptolide 1155
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Prediction Predicted Ontology/Desc  Posterior
. L - Reference
Type Entity ription Probability
] Organic acids ClassyFire
Main Class o > 0.95 [12]
and derivatives Superclass
) Organoheterocyc  ClassyFire
Main Class ) >0.95 [12]
lic compounds Superclass
Alternative Class  Depsipeptides ClassyFire Class > 0.90 [12]
Alternative Class  Macrocycles ClassyFire Class > 0.90 [12]
N-acyl-alpha- Molecular
Substructure ) ] >0.50 [12]
amino acids... Substructure
Proline and Molecular
Substructure o >0.50 [12]
derivatives Substructure
Benzene and
) Molecular
Substructure substituted > 0.50 [12]
o Substructure
derivatives

Table 3: Bioactivity of Isolated Rivulariapeptolides against Serine Proteases (ICso in nM)

Compound Chymotrypsin Trypsin Elastase Reference
Rivulariapeptolid
110 + 10 > 10,000 > 10,000 [1]
e 1185
Rivulariapeptolid
270+ 20 > 10,000 > 10,000 [1]
e 1155
Rivulariapeptolid
240 + 20 > 10,000 > 10,000 [1]
e 1121
Rivulariapeptolid
1,100 £ 100 > 10,000 > 10,000 [1]
e 988
Data presented
as mean * SD,
n=3.[1]
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Conclusion:

The application of CANOPUS and SIRIUS provides a powerful, streamlined approach for the
annotation of novel, complex natural products like Rivulariapeptolides. By delivering rapid and
accurate predictions of molecular formulas and chemical classes directly from MS/MS data,
these tools significantly reduce the ambiguity and time involved in structural elucidation. This
computational workflow, when integrated with traditional analytical techniques, forms a robust
platform for accelerating natural product discovery and advancing drug development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Native metabolomics identifies the rivulariapeptolide family of protease inhibitors -
PubMed [pubmed.ncbi.nlm.nih.gov]

. researchgate.net [researchgate.net]

. Welcome - SIRIUS Documentation [boecker-lab.github.io]

. SIRIUS (software) - Wikipedia [en.wikipedia.org]

. SIRIUS Features - Bright Giant [bright-giant.com]

. bio.tools A Bioinformatics Tools and Services Discovery Portal [bio.tools]

. Methods and algorithms - SIRIUS Documentation [v6.docs.sirius-ms.io]

.
(] [e0] ~ (o)) (62} H w

. biorxiv.org [biorxiv.org]

e 10. biorxiv.org [biorxiv.org]

e 11. CANOPUS | Lehrstuhl Bioinformatik Jena [bio.informatik.uni-jena.de]
e 12. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Application Notes & Protocols: Annotation of
Rivulariapeptolides using CANOPUS and SIRIUS]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15576605#application-of-canopus-and-
sirius-for-rivulariapeptolide-annotation]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b15576605?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/362560875_Native_metabolomics_identifies_the_rivulariapeptolide_family_of_protease_inhibitors
https://pubmed.ncbi.nlm.nih.gov/35941113/
https://pubmed.ncbi.nlm.nih.gov/35941113/
https://www.researchgate.net/publication/346166241_Systematic_classification_of_unknown_metabolites_using_high-resolution_fragmentation_mass_spectra
https://boecker-lab.github.io/docs.sirius.github.io/
https://en.wikipedia.org/wiki/SIRIUS_(software)
https://bright-giant.com/sirius-features/
https://bio.tools/canopus
https://v6.docs.sirius-ms.io/methods-background/
https://www.biorxiv.org/content/10.1101/2021.09.03.458897v2.full-text
https://www.biorxiv.org/content/10.1101/2020.04.17.046672.full
https://bio.informatik.uni-jena.de/software/canopus/
https://www.researchgate.net/figure/Structural-analysis-of-rivulariapeptolide-1155-using-CANOPUS-a-CANOPUS-main-class_fig6_346166241
https://www.benchchem.com/product/b15576605#application-of-canopus-and-sirius-for-rivulariapeptolide-annotation
https://www.benchchem.com/product/b15576605#application-of-canopus-and-sirius-for-rivulariapeptolide-annotation
https://www.benchchem.com/product/b15576605#application-of-canopus-and-sirius-for-rivulariapeptolide-annotation
https://www.benchchem.com/product/b15576605#application-of-canopus-and-sirius-for-rivulariapeptolide-annotation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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